molecular formula C21H26N2O2 B1218666 Coronaridine CAS No. 467-77-6

Coronaridine

Cat. No. B1218666
CAS RN: 467-77-6
M. Wt: 338.4 g/mol
InChI Key: NVVDQMVGALBDGE-KSWFMABOSA-N
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Description

Synthesis Analysis

Coronaridine and its congeners have been synthesized through various chemical pathways. One notable approach involves the stepwise macrocyclization of specific precursors with different chlorides, leading to the formation of coronaridine congeners. The synthesis of these compounds provides insights into their structural complexity and potential for diverse chemical reactions (Barrett et al., 2001). Furthermore, the synthesis of coronaridine via photoredox catalysis in flow has been reported, demonstrating a mild, chemoselective access to this alkaloid and related structures, highlighting the adaptability of synthetic methods in accessing coronaridine's intricate structure (Beatty & Stephenson, 2014).

Molecular Structure Analysis

The molecular docking and dynamics studies have provided insights into the interaction of coronaridine congeners with specific biological receptors, revealing the significance of the molecule's structure in its biological activity. These studies have shown that coronaridine congeners bind to both luminal and non-luminal sites of receptors, indicating a complex interaction pattern that is crucial for understanding its mechanism of action (Arias et al., 2015).

Chemical Reactions and Properties

Coronaridine's reactivity and interaction with other molecules have been studied through its congeners' inhibition of human α3β4 nicotinic acetylcholine receptors. These interactions are pivotal for understanding the chemical reactions coronaridine can undergo and its properties, such as noncompetitive inhibition and allosteric mechanisms (Arias et al., 2015).

Physical Properties Analysis

The synthesis and characterization of coronanes, which are related to coronaridine, involve analyzing their physical properties, including structural conformations and the potential for acting as chiral ligands. These studies are essential for understanding the physical aspects of coronaridine and its analogs, providing a basis for exploring its physical properties further (Barrett et al., 2001).

Chemical Properties Analysis

The inhibitory activity of coronaridine congeners on nicotinic acetylcholine receptors highlights its chemical properties, including selectivity and potency. These properties are crucial for delineating the scope of coronaridine's chemical interactions and its potential as a lead compound for further chemical and pharmacological research (Arias et al., 2017).

Scientific Research Applications

Anti-Addiction Treatment

  • Field : Medical Science, specifically addiction treatment .
  • Application : Coronaridine, along with other iboga alkaloids like Ibogaine, shows promise as a treatment for opioid addiction .
  • Method : The method of application involves the biosynthesis of Coronaridine. The process uses the same starting substrate as observed in (+)-iboga biosynthesis, but the key formal Diels Alder cyclization step proceeds via a distinct mechanism to generate the reduced iboga alkaloid Coronaridine .
  • Results : The results of this research show that Coronaridine can be synthesized and used to generate Ibogaine, which has been shown to mitigate heroin cravings and acute opiate withdrawal symptomatology .

Drug Discovery and Development

  • Field : Pharmacology .
  • Application : Coronaridine congeners are important in drug discovery and development due to their multiple actions on different targets .
  • Method : The method of application involves the use of Coronaridine congeners to inhibit Ca v 2.2 channel, modulate and inhibit subunits of nAChr selectively such as α9α10, α3β4 and potentiate GABA A activity .
  • Results : The results of this research show that Coronaridine has the ability to bind to an assortment of molecular sites, including μ-opioid, δ-opioid, and κ-opioid receptors, NMDA receptor (as an antagonist), and nAChRs (as an antagonist). It has also been found to inhibit the enzyme acetylcholinesterase, act as a voltage-gated sodium channel blocker, and displays estrogenic activity in rodents .

Decreasing Intake of Cocaine and Morphine

  • Field : Medical Science, specifically addiction treatment .
  • Application : Coronaridine, along with other iboga alkaloids, can decrease the intake of cocaine and morphine in animals .
  • Method : The method of application involves the administration of Coronaridine to animals. The exact dosage and administration method may vary depending on the specifics of the experiment .
  • Results : The results of this research show that Coronaridine can decrease the intake of cocaine and morphine in animals .

Muscle Relaxant and Hypotensive Activity

  • Field : Pharmacology .
  • Application : Coronaridine may have muscle relaxant and hypotensive activity .
  • Method : The method of application involves the administration of Coronaridine to test subjects. The exact dosage and administration method may vary depending on the specifics of the experiment .
  • Results : The results of this research show that Coronaridine may have muscle relaxant and hypotensive activity .

Cytotoxicity and Genotoxicity

  • Field : Medical Science, specifically cancer research .
  • Application : Coronaridine exhibits cytotoxic and genotoxic effects on a human laryngeal epithelial carcinoma cell line (Hep-2) .
  • Method : The method of application involves the administration of Coronaridine to the Hep-2 cell line. The exact dosage and administration method may vary depending on the specifics of the experiment .
  • Results : Coronaridine exhibited greater cytotoxic activity in the laryngeal carcinoma cell line Hep-2 (IC50 = 54.47 μg/mL) than other alkaloids tested. It induced apoptosis in cell lines 3T3 and Hep-2, even at high concentrations .

Biosynthesis of Anti-Addiction Agents

  • Field : Biochemistry .
  • Application : Coronaridine is used in the biosynthesis of anti-addiction agents from the Iboga plant .
  • Method : The method of application involves the use of Coronaridine in the biosynthesis of Ibogaine, an anti-addiction agent. The key formal Diels Alder cyclization step proceeds via a distinct mechanism to generate the reduced iboga alkaloid Coronaridine .
  • Results : The results of this research show that Coronaridine can be synthesized and used to generate Ibogaine, which has been shown to mitigate heroin cravings and acute opiate withdrawal symptomatology .

properties

IUPAC Name

methyl (1S,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,13-14,19,22H,3,8-12H2,1-2H3/t13-,14+,19+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVDQMVGALBDGE-PZXGUROGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4503-12-2 (mono-hydrochloride)
Record name Coronaridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60963642
Record name Methyl ibogamine-18-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl ibogamine-18-carboxylate

CAS RN

467-77-6
Record name (-)-Coronaridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coronaridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl ibogamine-18-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl ibogamine-18-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,240
Citations
JW Beatty, CRJ Stephenson - Journal of the American Chemical …, 2014 - ACS Publications
Natural product modification with photoredox catalysis allows for mild, chemoselective access to a wide array of related structures in complex areas of chemical space, providing the …
Number of citations: 159 pubs.acs.org
JC Delorenzi, L Freire-de-Lima… - Antimicrobial Agents …, 2002 - Am Soc Microbiol
… In this study we show the leishmanicidal effect of the synthetic coronaridine and its racemic 18-methoxylated analog, 18-methoxycoronaridine. Both alkaloids revealed a potent …
Number of citations: 72 journals.asm.org
WG Bornmann, ME Kuehne - The Journal of Organic Chemistry, 1992 - ACS Publications
The biogenetic postulate of derivation of catharanthine (1) and tabersonine (2) from the common precursor dehydrosecodine (3, Scheme I) 1· 2 had provided the stimulus for our …
Number of citations: 105 pubs.acs.org
M Gorman, N Neuss, NJ Cone… - Journal of the American …, 1960 - ACS Publications
Six representative species of the genera Ervatamia and Tabernaemontana were investigated. The alkaloids ibogamine (Id), voacangine (la) and voacamine, common to the genera …
Number of citations: 114 pubs.acs.org
WF Rizo, LE Ferreira, V Colnaghi, JS Martins… - … and molecular biology, 2013 - SciELO Brasil
… , coronaridine and voacangine. The aim of present study was firstly to screen the cytotoxic activity of the indole alkaloids heyneanine, coronaridine and … Coronaridine was the one that …
Number of citations: 42 www.scielo.br
HR Arias, HS Tae, L Micheli, A Yousuf, C Ghelardini… - …, 2020 - Elsevier
The primary aim of this study was to determine the anti-neuropathic activity of (±)-18-methoxycoronaridine [(±)-18-MC] and (+)-catharanthine in mice by using the oxaliplatin-induced …
Number of citations: 15 www.sciencedirect.com
HR Arias, KM Targowska-Duda, D Feuerbach… - … International Journal of …, 2015 - Elsevier
… To characterize the interaction of coronaridine congeners … The Ca 2+ influx results established that coronaridine congeners … Collectively our data indicate that coronaridine congeners …
Number of citations: 21 www.sciencedirect.com
UK Bandarage, ME Kuehne… - … -Central Nervous System …, 2001 - ingentaconnect.com
… , less toxic, anti-addictive coronaridine congeners instead of direct ibogaine congeners. A … side chain of coronaridine with the goal of generating a safer and effective coronaridine-like …
Number of citations: 12 www.ingentaconnect.com
K Ohishi, K Toume, MA Arai, SK Sadhu… - Bioorganic & medicinal …, 2015 - Elsevier
… These results suggested that the decrease observed in β-catenin levels by coronaridine (3) … cells with coronaridine (3) caused a decrease in β-catenin mRNA levels. Thus, coronaridine (…
Number of citations: 17 www.sciencedirect.com
F Krengel, MV Mijangos… - Chemistry & …, 2019 - Wiley Online Library
… type alkaloids coronaridine (1), ibogamine (2), voacangine (3), and ibogaine (4) from plant material. We also prove for the first time that the methoxycarbonyl-alkaloids coronaridine (1) …
Number of citations: 13 onlinelibrary.wiley.com

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